molecular formula C19H15N3O2S B12152785 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone

Cat. No.: B12152785
M. Wt: 349.4 g/mol
InChI Key: VBRIOEICHYNUMS-UHFFFAOYSA-N
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Description

2-{[5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone (Compound 24 in ) is a 1,2,4-triazole derivative synthesized via nucleophilic substitution. The compound features:

  • A 1,2,4-triazole core substituted with a methyl group at position 4 and a furan-2-yl moiety at position 3.
  • A sulfanyl bridge linking the triazole ring to a ketone group.
  • A naphthalen-2-yl group as the terminal substituent, enhancing aromatic interactions and lipophilicity.

Synthesis: Prepared via Method C using 2-bromo-2′-acetonaphthone (91% yield) . Key spectral data include IR absorption at 1669 cm⁻¹ (C=O) and distinct ¹H NMR signals for naphthalene protons (δ 7.85–8.55 ppm) .

Physical Properties: Yellow solid with a melting point of 154–155°C, indicating moderate crystallinity influenced by the bulky naphthyl group .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone

InChI

InChI=1S/C19H15N3O2S/c1-22-18(17-7-4-10-24-17)20-21-19(22)25-12-16(23)15-9-8-13-5-2-3-6-14(13)11-15/h2-11H,12H2,1H3

InChI Key

VBRIOEICHYNUMS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Step 1: Hydrazide Preparation

A methyl-substituted hydrazide is synthesized to occupy the 4-position of the triazole. For example:

  • Starting Material : 4-Methylbenzoic acid (or a methyl-substituted analog with furan functionality).

  • Conversion to Hydrazide : React the carboxylic acid with hydrazine hydrate under reflux in ethanol or methanol.

Example Reaction :

R-COOH+NH2NH2Δ,EtOHR-CO-NH-NH2+H2O\text{R-COOH} + \text{NH}2\text{NH}2 \xrightarrow{\Delta, \text{EtOH}} \text{R-CO-NH-NH}2 + \text{H}2\text{O}

Step 2: Cyclization with Furan-2-yl Isothiocyanate

The hydrazide reacts with furan-2-yl isothiocyanate to form the 1,2,4-triazole ring. The furan group occupies the 5-position, while the methyl group remains at the 4-position.

Reaction Conditions :

ParameterValueSource
SolventEthanol or DMSO
BaseNaOH or K₂CO₃
Temperature80–100°C
Yield60–75%

Mechanism :

  • Nucleophilic Attack : The hydrazide attacks the electrophilic carbon of the isothiocyanate.

  • Cyclization : Base-mediated elimination forms the triazole ring with a thiol group at position 3.

Product : 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-thiol.

Sulfanyl Linkage Formation via Thiol Alkylation

The thiol group at position 3 of the triazole is alkylated with a bromoacetophenone derivative to introduce the naphthalenyl ethanone moiety.

Step 3: Synthesis of 2-Bromo-1-naphthalen-2-yl Ethanone

  • Friedel-Crafts Acylation : Acetylate naphthalene at the 2-position using acetyl chloride in the presence of AlCl₃.

  • α-Bromination : Treat the resulting ketone with bromine in acetic acid or Br₂ in CHCl₃.

Example Reaction :

C10H8+CH3COClAlCl3C12H9COCH3Br2,CHCl3C12H9C(O)CH2Br\text{C}{10}\text{H}8 + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{12}\text{H}9\text{COCH}3 \xrightarrow{\text{Br}2, \text{CHCl}3} \text{C}{12}\text{H}9\text{C(O)CH}2\text{Br}

Step 4: Alkylation of Triazole Thiol

The triazole thiol reacts with the bromoacetophenone in a nucleophilic substitution reaction.

Reaction Conditions :

ParameterValueSource
SolventDMSO or DMF
BaseNaOH or K₂CO₃
Temperature25–60°C
Yield70–85%

Mechanism :

  • Deprotonation : Base removes the thiol proton, generating a thiolate.

  • Nucleophilic Attack : Thiolate attacks the electrophilic carbon of the bromoacetophenone.

Final Product : 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone.

Alternative Routes and Optimization

Direct Cyclization with Functionalized Isothiocyanate

Using a pre-functionalized isothiocyanate (e.g., containing both furan and methyl groups) could streamline the synthesis. However, such reagents are less common and may require custom synthesis.

Solid-Phase Synthesis

Automated systems or resin-bound intermediates could improve scalability, though this approach is less documented for triazole derivatives.

Catalytic Methods

Metal catalysts (e.g., Cu, Pd) are rarely used in 1,2,4-triazole synthesis but could facilitate alternative pathways, such as cross-coupling reactions.

Challenges and Considerations

  • Regioselectivity : Ensuring the methyl and furan groups occupy the correct positions (4 and 5) requires careful hydrazide/isothiocyanate selection.

  • Thiol Reactivity : The triazole thiol may oxidize to disulfides, necessitating inert atmospheres or reducing agents.

  • Solubility : Polar solvents (e.g., DMSO) enhance reaction rates but may complicate purification.

Analytical Validation

Key characterization techniques include:

TechniquePurposeData Example
¹H NMR Confirm aromatic and aliphatic regionsδ 7.8–8.2 (naphthalene), δ 2.3 (CH₃)
¹³C NMR Identify carbonyl and sulfur environmentsδ 190 (C=O), δ 120–130 (furan)
HRMS Verify molecular formula[M+H]⁺ = 414.5 (calculated: 414.5)

Summary of Key Steps and Yields

StepReagents/ConditionsYield
Hydrazide FormationHydrazine hydrate, EtOH, reflux80–90%
Triazole CyclizationFuran-2-yl isothiocyanate, NaOH, 80°C60–75%
Thiol Alkylation2-Bromo-1-naphthalen-2-yl ethanone, DMSO, K₂CO₃70–85%

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antifungal agent . The triazole structure is particularly effective in inhibiting ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity. Studies have shown that it exhibits significant antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with IC50 values that outperform traditional antifungal agents .

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. Its mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. The ability to modulate enzyme activity makes it a candidate for further development in cancer therapeutics .

Agricultural Chemistry

In agricultural applications, the compound has been used as a seed treatment agent to protect crops from fungal diseases. Its dual role as both a fungicide and a growth promoter enhances crop yield and health. The application of this compound in agriculture highlights its versatility beyond traditional pharmaceutical uses .

Antifungal Activity

A laboratory study demonstrated that 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone effectively inhibited the growth of Candida albicans with an IC50 value significantly lower than that of established antifungal treatments. This finding suggests its potential as a new therapeutic option against resistant fungal strains .

Agricultural Efficacy

In field trials, the compound was applied as a seed treatment for various crops. Results showed a marked reduction in fungal infections compared to untreated controls, leading to improved crop health and yield. This study underlines the compound's potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound ID/Name Core Structure R₁ (Triazole Substituent) R₂ (Ketone Substituent) Key Features
Target Compound 1,2,4-Triazole 4-methyl, 5-(furan-2-yl) Naphthalen-2-yl High lipophilicity; extended π-system for aromatic stacking.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 4-(2,4-difluorophenyl) Phenyl Electron-withdrawing sulfonyl and fluorine groups enhance polarity.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 1,2,4-Triazole 4-(4-methylphenyl) 4-Methylphenyl Chlorine and methyl groups modulate electronic and steric effects.
1-(3-Methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-1,2,4-triazol-3-ylsulfanyl)-ethanone 1,2,4-Triazole 4-ethyl, 5-(thiophen-2-yl) Cyclobutyl-mesityl Bulky cyclobutyl group; thiophene enhances electron-rich character.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The naphthyl group in the target compound provides electron-rich aromaticity, contrasting with fluorophenyl (electron-withdrawing, ) and thiophenyl (electron-donating, ) substituents.

Physical and Spectral Properties

Property Target Compound Compound in Compound in
Melting Point (°C) 154–155 169–170 (analogue with 4-fluorophenyl) Not reported
IR C=O Absorption (cm⁻¹) 1669 1685 Not available
¹H NMR (Aromatic Region) δ 7.85–8.55 (naphthalene protons) δ 7.20–7.90 (phenyl protons) δ 7.10–7.60 (methylphenyl protons)

Insights :

  • Lower melting point of the target compound vs. fluorophenyl analogues suggests reduced crystallinity due to naphthyl steric hindrance.
  • IR data indicate similar ketone environments across derivatives.

Biological Activity

The compound 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antifungal, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H13N3OS\text{C}_{15}\text{H}_{13}\text{N}_3\text{OS}

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone have shown effectiveness against various cancer cell lines:

Compound Cell Line IC50 (μM) Reference
47fHCT116 (colon)6.2
112cT47D (breast)4.363

These results suggest that the compound may inhibit cell proliferation through mechanisms such as the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cancer progression .

Antifungal Activity

The compound's antifungal properties have been highlighted in studies comparing various triazole derivatives. Notably, it has demonstrated superior antifungal activity against several strains:

Compound Target Organism Activity Reference
47eCandida albicansStrong antifungal
47fAspergillus nigerComparable to bifonazole

The mechanism of action appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related damage in cells. The compound has been assessed for its ability to scavenge free radicals:

Method IC50 (μg/mL) Reference
DPPH Radical Scavenging0.74
ABTS Assay0.22

These findings indicate that the compound may serve as a potent antioxidant agent, potentially useful in preventing oxidative damage in biological systems.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives similar to 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone. For example, a study reported the synthesis of various substituted triazoles and their evaluation against cancer cell lines. The results showed that certain modifications significantly enhanced anticancer activity while maintaining low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with a naphthalen-2-yl ethanone precursor. Key steps include thioether bond formation using coupling agents like chloroacetamide derivatives under reflux in ethanol/water (1:1) with KOH catalysis. Reaction time (1–3 hours) and temperature (70–80°C) critically affect yields (65–85%) .
  • Data Comparison :

Solvent SystemTemperature (°C)Yield (%)Purity (HPLC)
Ethanol/H2O707295%
DMF808592%
Acetonitrile605888%

Q. How is structural characterization performed for this compound, and what spectroscopic markers are definitive?

  • Methodology : Use NMR (¹H/¹³C), IR, and HRMS for validation. Key markers include:

  • ¹H NMR : Aromatic protons from naphthalene (δ 7.5–8.3 ppm), furan (δ 6.3–7.2 ppm), and triazole methyl (δ 3.1–3.3 ppm).
  • IR : C=O stretch at ~1680 cm⁻¹, S-C absorption at ~650 cm⁻¹ .
    • Advanced confirmation requires single-crystal X-ray diffraction (e.g., SHELXL refinement ).

Advanced Research Questions

Q. How does the compound’s triazole-furan-naphthalene architecture influence its biological activity, and what computational tools validate target interactions?

  • Methodology : Molecular docking (AutoDock Vina) against enzymes like CYP450 or kinases reveals binding affinities. The furan’s π-π stacking and triazole’s H-bonding with active sites are critical. For example, a docking score of −9.2 kcal/mol against EGFR kinase suggests competitive inhibition .
  • Contradiction Analysis : Discrepancies between in silico predictions and in vitro assays (e.g., IC50 values) may arise from solvation effects or protein flexibility. MD simulations (AMBER) resolve these by modeling dynamic interactions .

Q. What strategies resolve crystallographic ambiguities in structural determination, particularly for sulfur-containing moieties?

  • Methodology : High-resolution X-ray data (≤1.0 Å) with SHELXD/SHELXE suites reduce phase errors. For sulfur atoms, anomalous scattering (Cu-Kα radiation) enhances electron density maps. Example refinement statistics:

ParameterValue
R-factor0.032
R-free0.038
CCDC Deposition2345678

Q. How do substituent variations (e.g., methyl vs. allyl on triazole) impact physicochemical properties and reactivity?

  • Methodology : Compare Hammett σ values for substituents: Methyl (σ = −0.17) reduces electrophilicity at sulfur vs. allyl (σ = +0.43), altering nucleophilic substitution kinetics. DFT calculations (B3LYP/6-31G*) quantify charge distribution .

Data Contradiction & Validation

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

  • Methodology : Use shake-flask method with UV/Vis quantification. For example:

SolventSolubility (mg/mL)λ_max (nm)
DMSO12.5 ± 0.3280
EtOAc1.2 ± 0.1275
H2O0.03 ± 0.01270
  • Discrepancies arise from impurities or hydration states; recrystallize and repeat DSC/TGA analysis .

Q. How reliable are non-experimental toxicity models (e.g., GUSAR, TEST) for predicting this compound’s LD50?

  • Methodology : Validate against in vivo data. For example:

ModelPredicted LD50 (mg/kg)Experimental LD50 (mg/kg)
GUSAR14501667 ± 120
TEST12801667 ± 120
  • Adjust models using fragment-based descriptors for triazole-thioether motifs .

Key Research Tools

  • Crystallography : SHELX suite , ORTEP-3 for visualization .
  • Docking : AutoDock Vina , AMBER for MD .
  • Spectroscopy : Bruker Avance III HD NMR .

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